molecular formula C15H22N2O2 B6641466 N-(4-hydroxy-2-phenylbutyl)pyrrolidine-3-carboxamide

N-(4-hydroxy-2-phenylbutyl)pyrrolidine-3-carboxamide

Cat. No.: B6641466
M. Wt: 262.35 g/mol
InChI Key: IOWCSIGSNKHUGH-UHFFFAOYSA-N
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Preparation Methods

One common synthetic route involves the reaction of pyrrolidine with 4-hydroxy-2-phenylbutyl chloride under basic conditions to form the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.

Chemical Reactions Analysis

N-(4-hydroxy-2-phenylbutyl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

N-(4-hydroxy-2-phenylbutyl)pyrrolidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-hydroxy-2-phenylbutyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets in biological systems. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The hydroxyphenylbutyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects .

Comparison with Similar Compounds

N-(4-hydroxy-2-phenylbutyl)pyrrolidine-3-carboxamide can be compared with other pyrrolidine derivatives, such as pyrrolidine-2-one and pyrrolidine-2,5-diones. These compounds share the pyrrolidine ring but differ in their substituents and biological activities.

Properties

IUPAC Name

N-(4-hydroxy-2-phenylbutyl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c18-9-7-13(12-4-2-1-3-5-12)11-17-15(19)14-6-8-16-10-14/h1-5,13-14,16,18H,6-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOWCSIGSNKHUGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C(=O)NCC(CCO)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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